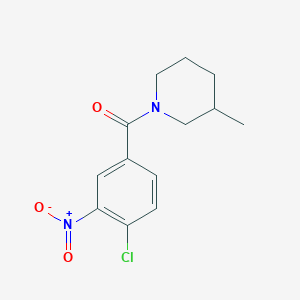![molecular formula C23H19FN2O3 B4935676 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4935676.png)
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide, commonly known as FPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPBA is a benzoxazole derivative that belongs to the family of fluorescent probes. It has shown promise as a fluorescent sensor for detecting metal ions, as well as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of FPBA is not fully understood. However, it is believed that FPBA exerts its biological effects by binding to specific targets in cells. FPBA has been shown to bind to copper ions, which may play a role in its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
FPBA has been shown to possess anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, FPBA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of using FPBA in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions and studying cellular processes. However, one limitation of using FPBA is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on FPBA. One area of research is the development of FPBA-based sensors for detecting metal ions in environmental and biological samples. Another area of research is the development of FPBA-based therapeutics for various diseases, including cancer and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of FPBA and its potential toxicity in vivo.
合成法
The synthesis of FPBA involves the reaction of 4-fluoroaniline with 2-hydroxybenzaldehyde to yield 2-(4-fluorophenyl)-1,3-benzoxazole. The resulting compound is then reacted with 4-propoxybenzoyl chloride to obtain the final product, N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide. The synthesis of FPBA is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
FPBA has been extensively studied for its potential applications in various fields. One of the most notable applications of FPBA is its use as a fluorescent sensor for detecting metal ions. FPBA has been shown to selectively bind to copper ions, and the resulting fluorescence can be used to detect the presence of copper ions in solution. This property of FPBA makes it a potential candidate for developing sensors for detecting metal ions in environmental and biological samples.
Another potential application of FPBA is as a therapeutic agent for various diseases. FPBA has been shown to possess anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease. Additionally, FPBA has been shown to inhibit the growth of cancer cells and has been studied for its potential use in cancer therapy.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3/c1-2-13-28-19-10-5-15(6-11-19)22(27)25-18-9-12-21-20(14-18)26-23(29-21)16-3-7-17(24)8-4-16/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZNSOKGNYDQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4935602.png)
![6-(allylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4935607.png)

![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B4935619.png)
![N-(4-bromophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4935634.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4935638.png)
![N-cyclopropyl-2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B4935645.png)
![ethyl N-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B4935657.png)
![4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4935663.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4935671.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]acrylonitrile](/img/structure/B4935698.png)

